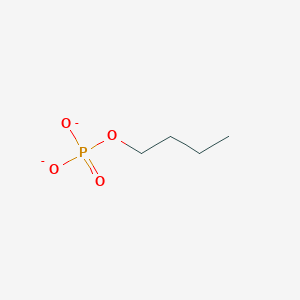
1-Butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monobutyl Phosphate-d9 is a deuterated compound with the molecular formula C4H2D9O4P and a molecular weight of 163.16 . It is commonly used in scientific research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy as a standard . The compound is a labeled version of Monobutyl Phosphate, where hydrogen atoms are replaced with deuterium, making it useful for various analytical applications .
Preparation Methods
Monobutyl Phosphate-d9 is typically synthesized by reacting deuterated acids or their sodium salts with the corresponding alcohols to produce the desired deuterated ester . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the complete substitution of hydrogen with deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with additional purification steps to achieve high purity .
Chemical Reactions Analysis
Monobutyl Phosphate-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where the butyl group is replaced with other alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Monobutyl Phosphate-d9 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Monobutyl Phosphate-d9 involves its interaction with molecular targets through its phosphate group. It can form complexes with metal ions and participate in phosphorylation reactions, which are crucial in various biochemical pathways . The deuterium atoms provide stability and allow for precise tracking in analytical studies .
Comparison with Similar Compounds
Monobutyl Phosphate-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
Monobutyl Phosphate: The non-deuterated version, commonly used in similar applications but lacks the stability provided by deuterium.
Dibutyl Phosphate: Contains two butyl groups and is used in different industrial applications.
Tributyl Phosphate: Used as a solvent and plasticizer, with different chemical properties and applications.
Monobutyl Phosphate-d9’s uniqueness lies in its enhanced stability and precision in analytical applications due to the presence of deuterium .
Properties
Molecular Formula |
C4H9O4P-2 |
|---|---|
Molecular Weight |
152.09 g/mol |
IUPAC Name |
butyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


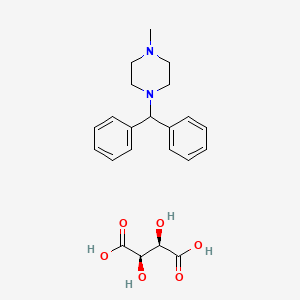
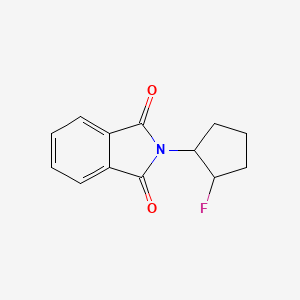
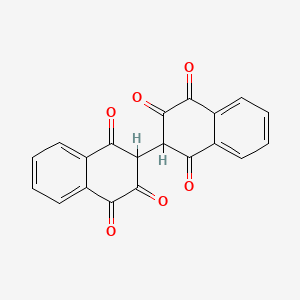
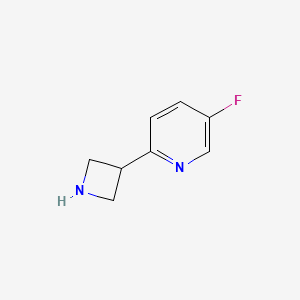
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
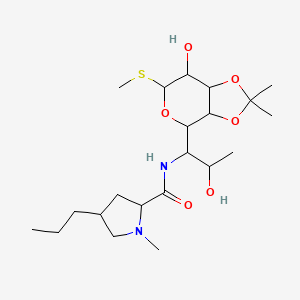

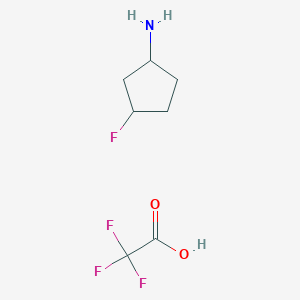

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
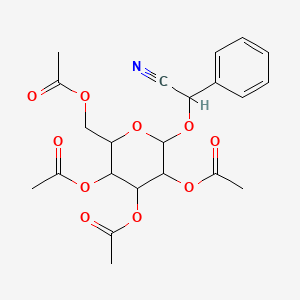
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
